molecular formula C10H12F9I B3040775 5-Iodo-1,1,1,2,2,3-hexafluoro-3-(trifluoromethyl)nonane CAS No. 239464-01-8

5-Iodo-1,1,1,2,2,3-hexafluoro-3-(trifluoromethyl)nonane

Cat. No.: B3040775
CAS No.: 239464-01-8
M. Wt: 430.09 g/mol
InChI Key: YOEXYNDIPQDOLJ-UHFFFAOYSA-N
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Description

5-Iodo-1,1,1,2,2,3-hexafluoro-3-(trifluoromethyl)nonane is an organic compound with the molecular formula C10H12F9IThis compound is characterized by its high fluorine content, which imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

The synthesis of 5-Iodo-1,1,1,2,2,3-hexafluoro-3-(trifluoromethyl)nonane typically involves the iodination of a perfluorinated precursor. One common method includes the reaction of perfluorooctyl iodide with iodine under specific conditions to achieve the desired product. Industrial production methods often involve large-scale fluorination processes, utilizing specialized equipment to handle the highly reactive fluorine gas .

Chemical Reactions Analysis

5-Iodo-1,1,1,2,2,3-hexafluoro-3-(trifluoromethyl)nonane undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents like sodium azide or potassium thiocyanate.

    Reduction Reactions: The compound can be reduced using reducing agents such as lithium aluminum hydride, leading to the formation of corresponding perfluorinated hydrocarbons.

    Oxidation Reactions: Oxidizing agents like potassium permanganate can oxidize the compound, resulting in the formation of perfluorinated carboxylic acids.

Scientific Research Applications

5-Iodo-1,1,1,2,2,3-hexafluoro-3-(trifluoromethyl)nonane has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of perfluorinated compounds.

    Biology: The compound’s unique properties make it useful in studying biological systems, especially in the development of imaging agents.

    Industry: The compound is used in the production of specialty chemicals and materials, including surfactants and lubricants.

Mechanism of Action

The mechanism of action of 5-Iodo-1,1,1,2,2,3-hexafluoro-3-(trifluoromethyl)nonane involves its interaction with molecular targets through its highly electronegative fluorine atoms. These interactions can lead to the formation of stable complexes with various biomolecules, affecting their function and activity. The compound’s fluorinated structure also allows it to participate in unique chemical pathways, enhancing its reactivity and specificity.

Comparison with Similar Compounds

5-Iodo-1,1,1,2,2,3-hexafluoro-3-(trifluoromethyl)nonane can be compared with other perfluorinated compounds such as:

    Perfluorooctyl bromide (PFOB): Similar in structure but contains a bromine atom instead of iodine.

    Perfluorodecalin: A perfluorinated compound with a different carbon backbone structure.

    Perfluorooctane: Lacks the iodine atom and has a simpler structure.

The uniqueness of this compound lies in its specific iodine substitution, which imparts distinct reactivity and properties compared to its analogs .

Properties

IUPAC Name

1,1,1,2,2,3-hexafluoro-5-iodo-3-(trifluoromethyl)nonane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F9I/c1-2-3-4-6(20)5-7(11,9(14,15)16)8(12,13)10(17,18)19/h6H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOEXYNDIPQDOLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC(C(C(F)(F)F)(F)F)(C(F)(F)F)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F9I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101206456
Record name 1,1,1,2,2,3-Hexafluoro-5-iodo-3-(trifluoromethyl)nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101206456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

239464-01-8
Record name 1,1,1,2,2,3-Hexafluoro-5-iodo-3-(trifluoromethyl)nonane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=239464-01-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1,1,2,2,3-Hexafluoro-5-iodo-3-(trifluoromethyl)nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101206456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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